Sodium benzofuran isophthalate
Overview
Description
Sodium benzofuran isophthalate, also known as SBFI, is a crown compound that is 1,4,10-trioxa-7,13-diazacyclopentadecane . It is a cell-impermeant fluorescent sodium indicator . It has a role as a fluorochrome . It is a member of 1-benzofurans, a tetracarboxylic acid, a crown compound, and an aromatic ether .
Synthesis Analysis
The synthesis of Sodium benzofuran isophthalate (SBFI) involves the replacement of the hydrogens of the amino groups at position 7 and 13 by 2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl groups .Molecular Structure Analysis
The molecular formula of Sodium benzofuran isophthalate is C44H42N2O15 . It is a hybrid crown-ether–cryptand embedded within two aromatic dyes .Scientific Research Applications
Cytosolic Sodium Concentration Indicator : SBFI is used to measure the concentration of free Na+ in cells. It's particularly effective due to its selectivity for Na+ over K+ and its ability to perform ratio fluorometry and imaging (Minta & Tsien, 1989)(Minta & Tsien, 1989).
Sodium Transport in Epithelial Cells : Fujisawa et al. (2002) utilized SBFI to investigate changes in sodium transport ability of intestinal epithelium diverted to the urinary tract (Fujisawa et al., 2002).
Human Platelet Studies : Borin and Siffert (1990) used SBFI to determine cytosolic free Na+ concentration in human platelets, demonstrating its utility in cellular sodium dynamics research (Borin & Siffert, 1990).
Imaging in Fibroblasts and Lymphocytes : Harootunian et al. (1989) employed SBFI for fluorescence ratio imaging of cytosolic free Na+ in fibroblasts and lymphocytes (Harootunian et al., 1989).
Intracellular Sodium Imaging in Cancer Cells : Iamshanova et al. (2016) assessed SBFI among other dyes for measuring intracellular Na+ variations in human prostate cancer cells (Iamshanova et al., 2016).
Intracellular Sodium Measurement in Myocytes : Satoh et al. (1991) used SBFI for quantifying intracellular free sodium ions in guinea pig myocytes (Satoh et al., 1991).
Fluorescence Lifetime Microscopy in Cells : Despa et al. (2000) investigated SBFI's behavior in HeLa cells via time-resolved fluorescence microscopy, contributing to our understanding of how this indicator works in cellular environments (Despa et al., 2000).
Salinity Effects on Plant Cells : Halperin and Lynch (2003) used SBFI to study the effects of salinity on cytosolic Na+ and K+ in Arabidopsis thaliana root hairs (Halperin & Lynch, 2003).
properties
IUPAC Name |
4-[6-[13-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42N2O15/c1-55-39-21-27-19-37(29-5-3-25(41(47)48)17-31(29)43(51)52)60-35(27)23-33(39)45-7-11-57-12-8-46(10-14-59-16-15-58-13-9-45)34-24-36-28(22-40(34)56-2)20-38(61-36)30-6-4-26(42(49)50)18-32(30)44(53)54/h3-6,17-24H,7-16H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJCNRLBGKEGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42N2O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101104187 | |
Record name | 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101104187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium benzofuran isophthalate | |
CAS RN |
124549-08-2 | |
Record name | 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124549-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium-binding benzofuran isophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124549082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101104187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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